molecular formula C14H16N4O2S B4565744 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea

Cat. No.: B4565744
M. Wt: 304.37 g/mol
InChI Key: MFAMRSHLDIYUKU-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea is a useful research compound. Its molecular formula is C14H16N4O2S and its molecular weight is 304.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.09939694 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Pyrazole Thiourea Derivatives in Cancer Treatment : A study conducted by Nițulescu et al. (2015) explored the synthesis of new pyrazole thiourea chimeric derivatives and their apoptotic effects on human cancer cells. One compound, N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea, demonstrated significant apoptosis-inducing effects and potential as an anti-cancer drug (Nițulescu et al., 2015).

  • Acyl Thiourea Derivatives in Anticancer Studies : Another research by Koca et al. (2013) synthesized acyl thiourea derivatives containing a pyrazole ring. These compounds were evaluated for anticancer activities against various human cancer cell lines, showing significant toxicity and potential for cancer treatment (Koca et al., 2013).

Antidiabetic Activity

  • Sulfonylurea Derivatives as Hypoglycemic Agents : Soliman's 1979 study prepared various sulfonylurea derivatives, including those of pyrazoles, for evaluation as hypoglycemic agents. Some of these compounds showed promising antidiabetic activity (Soliman, 1979).

Antioxidant and Antitoxic Effects

  • Benzothiazole Derivatives in Acetaminophen Toxicity : A study by Cabrera-Pérez et al. (2016) focused on benzothiazole-isothiourea derivatives, evaluating their antioxidant activity in the context of acetaminophen-induced hepatotoxicity. They found that these compounds, particularly one of the derivatives, showed significant scavenging activity and protective effects against the reactive intermediary N-acetyl-p-benzoquinoneimine (Cabrera-Pérez et al., 2016).

Synthesis and Biological Evaluation in Various Contexts

  • Fluoropyrazolesulfonylurea and Thiourea Derivatives : Faidallah et al. (2016) prepared fluorinated pyrazoles, benzenesulfonylurea, and thiourea derivatives as potential hypoglycemic agents. Preliminary screenings revealed significant antidiabetic activity, with favorable drug-like profiles in some compounds (Faidallah et al., 2016).

  • Pyrazole Derivatives as Phytopathogenic Fungi Inhibitors : Vicentini et al. (2007) investigated the antifungal activity of pyrazole derivatives against various phytopathogens. Their study demonstrated that certain derivatives could selectively inhibit phytopathogenic fungi, suggesting potential applications in agriculture (Vicentini et al., 2007).

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(1-methylpyrazol-4-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-18-9-10(8-16-18)7-15-14(21)17-11-2-3-12-13(6-11)20-5-4-19-12/h2-3,6,8-9H,4-5,7H2,1H3,(H2,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAMRSHLDIYUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=S)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.